An In-depth Technical Guide to Mal-NH-PEG4-CH2CH2COOPFP Ester: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Mal-NH-PEG4-CH2CH2COOPFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional crosslinker, Mal-NH-PEG4-CH2CH2COOPFP ester. This reagent is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly for its role in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure and Functional Components
Mal-NH-PEG4-CH2CH2COOPFP ester is a versatile molecule designed with three key components:
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Maleimide (B117702) Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.
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Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those on the lysine (B10760008) residues of proteins or on amine-modified small molecules. PFP esters are known for their high reactivity and greater resistance to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions in aqueous media.
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Polyethylene Glycol (PEG) Spacer (PEG4): A flexible, hydrophilic tetraethylene glycol spacer that links the maleimide and PFP ester groups. This PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.
Caption: Functional components of Mal-NH-PEG4-CH2CH2COOPFP ester.
Physicochemical and Reactive Properties
The properties of Mal-NH-PEG4-CH2CH2COOPFP ester are summarized below, combining data from chemical suppliers and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₇F₅N₂O₉ | ChemScene[1] |
| Molecular Weight | 582.47 g/mol | ChemScene[1] |
| CAS Number | 1347750-84-8 | ChemScene[1] |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in DMSO and DMF | MedKoo[2] |
| Topological Polar Surface Area (TPSA) | 129.7 Ų | ChemScene[1] |
| logP (calculated) | 1.1753 | ChemScene[1] |
| Hydrogen Bond Acceptors | 9 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 19 | ChemScene[1] |
Reaction Mechanisms and Selectivity
Successful bioconjugation with this linker relies on the sequential and selective reaction of its two functional ends. The differing optimal pH conditions for these reactions allow for a controlled, two-step conjugation process.
PFP Ester Reaction with Amines
The PFP ester reacts with primary amines to form a stable amide bond, releasing pentafluorophenol (B44920) as a byproduct. This reaction is most efficient in the pH range of 7.2 to 8.5. While more stable than NHS esters, the PFP ester is still susceptible to hydrolysis, particularly at higher pH, which results in a non-reactive carboxylic acid. Therefore, reactions should be performed promptly after the reagent is dissolved.
Maleimide Reaction with Thiols
The maleimide group reacts with thiol groups through a Michael addition to form a stable thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis and can also react with amines, leading to a loss of selectivity.
Caption: Reaction selectivity and optimal pH for the functional groups.
Experimental Protocols
The following protocols provide a general framework for using Mal-NH-PEG4-CH2CH2COOPFP ester. Optimization may be required for specific applications.
Materials and Reagents
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Mal-NH-PEG4-CH2CH2COOPFP ester
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Amine-containing molecule (Protein A)
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Thiol-containing molecule (Protein B)
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Anhydrous DMSO or DMF
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Reaction Buffer A (for PFP ester reaction): 50-100 mM phosphate (B84403) buffer, HEPES, or borate (B1201080) buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).
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Reaction Buffer B (for maleimide reaction): 50-100 mM phosphate buffer, pH 6.5-7.5.
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Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.
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Desalting columns or dialysis equipment for purification.
Two-Step Conjugation Workflow
This procedure first activates an amine-containing protein with the PFP ester, followed by conjugation to a thiol-containing molecule.
Caption: Two-step bioconjugation workflow using the crosslinker.
Step-by-Step Procedure:
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Preparation of Reagents:
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Equilibrate the vial of Mal-NH-PEG4-CH2CH2COOPFP ester to room temperature before opening to prevent moisture condensation.
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Prepare stock solutions of the linker immediately before use by dissolving it in anhydrous DMSO or DMF. Do not store the linker in solution due to its susceptibility to hydrolysis.
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Prepare the amine-containing protein (Protein A) in Reaction Buffer A at a concentration of 1-10 mg/mL.
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Prepare the thiol-containing protein (Protein B) in Reaction Buffer B. If the thiol is from a reduced disulfide bond, ensure the reducing agent is removed prior to the maleimide reaction.
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Step 1: Reaction of PFP Ester with Protein A (Amine)
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Add a 5- to 20-fold molar excess of the dissolved linker to the solution of Protein A.
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Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for sensitive proteins.
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Remove the excess, unreacted linker using a desalting column or dialysis against Reaction Buffer B.
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Step 2: Reaction of Maleimide with Protein B (Thiol)
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Immediately add the maleimide-activated Protein A to the solution of Protein B. A 1:1 molar ratio is a good starting point, but this can be optimized.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
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Purification and Analysis:
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Purify the final conjugate from unreacted proteins using an appropriate chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
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Analyze the final conjugate to determine the conjugation efficiency and purity. Common methods include:
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SDS-PAGE: To visualize the shift in molecular weight of the conjugated protein.
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Mass Spectrometry (MS): To confirm the mass of the conjugate and determine the drug-to-antibody ratio (DAR).
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HPLC: To assess purity and quantify the conjugate.
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Ellman's Test: Can be used to quantify the consumption of free thiols to determine the efficiency of the maleimide reaction.
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Storage and Handling
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Storage: Store the solid Mal-NH-PEG4-CH2CH2COOPFP ester at -20°C, protected from moisture and light. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.
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Handling: The reagent is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening. Prepare solutions immediately before use and discard any unused portion of the solution.
Conclusion
Mal-NH-PEG4-CH2CH2COOPFP ester is a powerful and versatile heterobifunctional crosslinker for the development of complex bioconjugates. Its PFP ester and maleimide functional groups provide a robust mechanism for the controlled, sequential conjugation of amine- and thiol-containing molecules. The enhanced stability of the PFP ester over traditional NHS esters, combined with the hydrophilic PEG4 spacer, makes it an excellent choice for researchers in drug development and proteomics seeking to create well-defined and soluble protein-protein or protein-small molecule conjugates. Careful control of reaction conditions, particularly pH, is critical to achieving high efficiency and selectivity in the conjugation process.
